REACTION_CXSMILES
|
ClC(Cl)(Cl)CO[C:5]([NH:7][C:8]1[N:12]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)[N:11]=[C:10]([C:20]([CH3:23])([CH3:22])[CH3:21])[CH:9]=1)=[O:6].[NH2:26][C:27]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[C:30]([C:37]2[CH:38]=[N:39][C:40]([CH2:43][N:44]3[CH2:49][CH2:48][O:47][CH2:46][CH2:45]3)=[CH:41][CH:42]=2)=[CH:29][CH:28]=1.C(N(C(C)C)CC)(C)C.CS(C)=O>C(OCC)(=O)C>[C:20]([C:10]1[CH:9]=[C:8]([NH:7][C:5]([NH:26][C:27]2[C:36]3[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=3)[C:30]([C:37]3[CH:38]=[N:39][C:40]([CH2:43][N:44]4[CH2:45][CH2:46][O:47][CH2:48][CH2:49]4)=[CH:41][CH:42]=3)=[CH:29][CH:28]=2)=[O:6])[N:12]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)[N:11]=1)([CH3:22])([CH3:21])[CH3:23]
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Name
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|
Quantity
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26 mmol
|
Type
|
reactant
|
Smiles
|
ClC(COC(=O)NC1=CC(=NN1C1=CC=C(C=C1)C)C(C)(C)C)(Cl)Cl
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Name
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1-amino-4-[6-(morpholin-4-ylmethyl)pyridin-3-yl]naphthalene
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Quantity
|
26 mmol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C2=CC=CC=C12)C=1C=NC(=CC1)CN1CCOCC1
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
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Quantity
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75 mL
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Type
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reactant
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Smiles
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CS(=O)C
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The organic layer is washed with brine (4×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
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Details
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The solvent is removed under reduced pressure, and residue
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Type
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CUSTOM
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Details
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is crystallized from a suitable solvent such as acetonitrile (50 mL) at 0° C
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Type
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FILTRATION
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Details
|
The product is collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from a suitable solvent such as isopropanol
|
Type
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CUSTOM
|
Details
|
dried in vacuum to constant weight
|
Reaction Time |
5 (± 3) h |
Name
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|
Type
|
|
Smiles
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C(C)(C)(C)C1=NN(C(=C1)NC(=O)NC1=CC=C(C2=CC=CC=C12)C=1C=NC(=CC1)CN1CCOCC1)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |